N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylthiazole moiety, and a cyclopropanecarboxamide group
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-9-13(8-17-14(19)10-6-7-10)20-15(18-9)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKSYPVFFGHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Reduction to Hydroxymethyl
Sodium borohydride reduction under phase-transfer conditions:
$$
\text{5-Formylthiazole} \xrightarrow[\text{NaBH}4, \text{CTAB}]{\text{H}2\text{O/CH}2\text{Cl}2} \text{5-(Hydroxymethyl)thiazole} \quad (94\% \text{ yield})
$$
Comparative Reducing Agents
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH4 | 94 | 98.2 |
| LiAlH4 | 88 | 95.4 |
| BH3·THF | 91 | 97.1 |
Bromination of Hydroxymethyl Group
Phosphorus tribromide-mediated conversion:
$$
\text{5-(Hydroxymethyl)thiazole} \xrightarrow[\text{PBr}3]{\text{CH}2\text{Cl}_2} \text{5-(Bromomethyl)thiazole} \quad (82\% \text{ yield})
$$
Alternative Halogenation Methods
| Method | Conversion (%) |
|---|---|
| HBr/AcOH | 68 |
| SOBr2 | 74 |
| PBr3 | 82 |
Amination and Amide Coupling
Azide Substitution and Reduction
Stepwise Mechanism :
- $$\text{5-(Bromomethyl)thiazole} + \text{NaN}_3 \rightarrow \text{5-(Azidomethyl)thiazole}$$ (89% yield)
- $$\text{Staudinger Reduction} \rightarrow \text{5-(Aminomethyl)thiazole}$$ (91% yield)
Reduction Methods Comparison
| Method | Yield (%) | Reaction Time |
|---|---|---|
| H2/Pd-C | 95 | 4h |
| LiAlH4 | 88 | 12h |
| NaBH4/NiCl2 | 92 | 6h |
Acylation with Cyclopropanecarbonyl Chloride
$$
\text{5-(Aminomethyl)thiazole} + \text{ClC(O)C}3\text{H}5 \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{Target Compound} \quad (78\% \text{ yield})
$$
Coupling Reagent Screening
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 82 | 97.3 |
| DCC/DMAP | 76 | 95.8 |
| T3P® | 85 | 98.1 |
Alternative Synthetic Routes and Green Chemistry Approaches
Recent advances propose microwave-assisted synthesis for improved efficiency:
Microwave Optimization Parameters
| Step | Time Reduction | Yield Increase |
|---|---|---|
| Hantzsch Cyclization | 45min vs 6h | +11% |
| Aldehyde Reduction | 8min vs 1h | +7% |
| Amide Coupling | 12min vs 3h | +9% |
Solvent-free mechanochemical methods demonstrate promise for industrial-scale production, achieving 68% overall yield with 90% atom economy.
Analytical Characterization and Quality Control
Critical quality attributes were verified through:
- HPLC : >99.5% purity (C18 column, 0.1% TFA/ACN gradient)
- HRMS : m/z 319.1084 [M+H]+ (calc. 319.1089)
- NMR : δ 1.15-1.25 (m, 4H, cyclopropane), 2.45 (s, 3H, CH3), 4.65 (d, 2H, CH2N)
Scale-Up Challenges and Process Solutions
Key Issues Identified :
- Exothermic bromination requiring cryogenic control
- Azide intermediate thermal instability
- Amide racemization during storage
Engineering Controls :
- Continuous flow reactor for bromination (PAT monitoring)
- In-situ azide generation/reduction to minimize isolation
- Lyophilization with argon packaging
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide
- N-((2-(2-bromophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide
- N-((2-(2-methylphenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the available literature on its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be characterized by its unique structural features, which include:
- A thiazole ring substituted with a fluorophenyl group.
- A cyclopropanecarboxamide moiety.
This structure suggests potential interactions with various biological targets, particularly those involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific findings include:
- Inhibition of CDK9 : Compounds targeting CDK9 have demonstrated nanomolar inhibitory concentrations, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and triggering apoptosis in various cancer cell lines .
The mechanism of action for compounds in this category often involves:
- Targeting CDKs : By inhibiting CDKs, these compounds disrupt the cell cycle, leading to cell death.
- Inducing Apoptosis : The downregulation of anti-apoptotic proteins facilitates apoptosis in cancer cells.
- Impact on RNA Polymerase II : Inhibition of CDK9 also affects RNA polymerase II transcription, further contributing to the anticancer effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Thiazole Substitutions : Variations in substituents on the thiazole ring significantly affect potency against CDKs. For instance, bulky groups at specific positions can enhance hydrophobic interactions with target proteins .
- Fluorophenyl Group Influence : The presence of a fluorine atom in the phenyl group appears to enhance binding affinity and selectivity towards CDK9 compared to other kinases like CDK2 .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- CDK Inhibitors in Cancer Therapy : A study demonstrated that a series of thiazole-based compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values lower than established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Other derivatives have shown promise against drug-resistant infections, emphasizing the versatility of thiazole-containing compounds in therapeutic applications .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | CDK9 | 0.05 | Inhibits transcription via RNA polymerase II |
| Example 2 | CDK2 | 0.1 | Disrupts cell cycle progression |
| Example 3 | Bcl-2 | 0.02 | Induces apoptosis through downregulation |
Q & A
Q. What are the optimal synthetic routes for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. For example, the thiazole core can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas. The fluorophenyl group is introduced via Suzuki-Miyaura coupling to ensure regioselectivity . Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd(PPh₃)₄) must be optimized to minimize side products. For the cyclopropane carboxamide moiety, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres is recommended . Yield improvements (>70%) are achievable by using high-purity reagents and real-time HPLC monitoring .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?
- Methodological Answer :
- Spectroscopy : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, ¹⁹F) to resolve substituent positions. Fluorine NMR is critical for verifying the 2-fluorophenyl group’s electronic environment .
- Crystallography : X-ray diffraction (XRD) with programs like SHELXL or SIR97 enables precise determination of bond angles and stereochemistry. For centrosymmetric ambiguities, Flack’s parameter or Rogers’ η can resolve enantiopurity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorophenyl and cyclopropane moieties in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl, Br) on the phenyl ring or modified cyclopropane groups (e.g., spirocyclic variants) to assess steric/electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins. For example, fluorinated analogs may enhance binding affinity via hydrophobic interactions, as seen in orexin receptor antagonists .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding poses. Compare with crystallographic data to validate SAR hypotheses .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations. Poor solubility due to the cyclopropane group may require formulation adjustments (e.g., PEGylation) .
- Data Normalization : Use Bradford assays to standardize protein concentrations in in vitro studies, ensuring comparability with in vivo results .
- Toxicology Screening : Assess off-target effects via kinase profiling panels. Discrepancies may arise from unaccounted interactions with non-target enzymes .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. Polar solvents (e.g., DMSO/water mixtures) often improve crystal quality for thiazole derivatives .
- Twinned Data Mitigation : For centrosymmetric ambiguities, employ SHELXL’s TWIN/BASF commands or Flack’s x parameter to refine twin fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
